3-(3-Fluoro-4-methoxyphenyl)cyclobutan-1-amine

Description

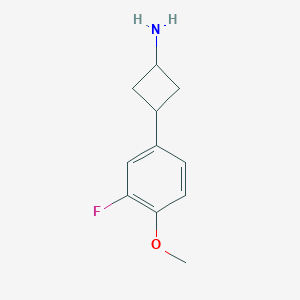

3-(3-Fluoro-4-methoxyphenyl)cyclobutan-1-amine (molecular formula: C₁₁H₁₄FNO) is a cyclobutane-based amine derivative featuring a substituted phenyl ring. The phenyl group is modified with a fluorine atom at the 3-position and a methoxy group at the 4-position, conferring unique electronic and steric properties . Its hydrochloride salt form (CID 54593140) is documented with a SMILES string of COC1=C(C=C(C=C1)C2CC(C2)N)F and an InChIKey of SULQCLGDPZTVGI-UHFFFAOYSA-N . The cyclobutane core introduces ring strain, which may influence conformational flexibility and binding interactions in biological systems compared to larger cycloalkanes or aromatic scaffolds.

Properties

Molecular Formula |

C11H14FNO |

|---|---|

Molecular Weight |

195.23 g/mol |

IUPAC Name |

3-(3-fluoro-4-methoxyphenyl)cyclobutan-1-amine |

InChI |

InChI=1S/C11H14FNO/c1-14-11-3-2-7(6-10(11)12)8-4-9(13)5-8/h2-3,6,8-9H,4-5,13H2,1H3 |

InChI Key |

SULQCLGDPZTVGI-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C=C1)C2CC(C2)N)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Fluoro-4-methoxyphenyl)cyclobutan-1-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-fluoro-4-methoxybenzyl chloride with cyclobutanone in the presence of a base to form the cyclobutane ring. The resulting intermediate is then subjected to reductive amination to introduce the amine group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(3-Fluoro-4-methoxyphenyl)cyclobutan-1-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: The compound can participate in nucleophilic substitution reactions, where the fluoro or methoxy groups are replaced by other substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

Substitution: Reagents like sodium hydride (NaH) and alkyl halides are used for nucleophilic substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or secondary amines.

Scientific Research Applications

Based on the search results, here's what is known about the applications of 1-(3-Fluoro-4-methoxyphenyl)cyclobutan-1-amine:

General Information

- Name and Identifiers: The compound is also known as 1-(3-Fluoro-4-methoxyphenyl)cyclobutanamine and has a CAS number of 1314714-45-8 . The molecular formula is C11H14FNO and the molar mass is 195.23 g/mol .

- Nature: It is a solid with a molecular weight of approximately 195.24 g/mol. It appears as white to pale yellow crystals and has a melting point between 80-82°C. It is stable at room temperature and soluble in most organic solvents .

Applications

- Organic Synthesis Intermediate: 1-(3-Fluoro-4-methoxyphenyl)cyclobutanamine is commonly used as an intermediate in organic synthesis .

- Synthesis of Drugs and Pesticides: It can be used to synthesize drugs, pesticides, and other organic compounds .

- Pharmaceutical Research and Material Science: Due to its chemical structure, it has potential applications in pharmaceutical research and material science .

Safety Information

- General safety practices for chemicals should be followed, including wearing appropriate protective gloves and eye protection, and operating in a well-ventilated area .

- Avoid contact with skin and eyes, and store the compound in a dry, cool place .

- If the compound is ingested or inhaled, seek medical attention immediately and provide relevant information .

Preparation Method

- The preparation method is relatively complicated and usually requires a multi-step reaction .

- A typical method involves synthesizing the target product through a condensation reaction of 3-fluoro-4-methoxybenzoic acid with carbamate in the presence of a base, followed by reduction and cyclobutylation .

Mechanism of Action

The mechanism of action of 3-(3-Fluoro-4-methoxyphenyl)cyclobutan-1-amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Derivatives

The following compounds share structural similarities with 3-(3-fluoro-4-methoxyphenyl)cyclobutan-1-amine, differing in substituents, core structure, or functional groups:

Physicochemical and Functional Comparisons

- Trifluoromethoxy substitution (in [4-(trifluoromethoxy)phenyl] analog) increases electronegativity and may enhance blood-brain barrier penetration .

- In contrast, oxazole-based analogs (e.g., OCM-12) offer planar rigidity, which may improve target affinity but reduce metabolic stability .

Synthetic Accessibility :

Biological Activity

3-(3-Fluoro-4-methoxyphenyl)cyclobutan-1-amine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, structure-activity relationships (SAR), and potential applications in therapeutic contexts.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : CHFNO

- Molecular Weight : 195.22 g/mol

- LogP : 2.5 (indicating moderate lipophilicity)

Research indicates that this compound exhibits significant biological activity through various mechanisms, including:

- Inhibition of Kinases : This compound has shown potential as an inhibitor of receptor tyrosine kinases (RTKs), particularly c-MET, which is implicated in cancer progression. Molecular docking studies suggest that it binds effectively to the ATP-binding site of c-MET, leading to inhibition of downstream signaling pathways associated with tumor growth and metastasis .

- Anticancer Activity : In vitro studies have demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines, including MDA-MB-231 and Hs 578T. The mechanism involves induction of apoptosis and cell cycle arrest, as evidenced by increased caspase-3 activity .

Structure-Activity Relationship (SAR)

The SAR analysis of related compounds has provided insights into the modifications that enhance biological activity. For instance, the introduction of fluorine and methoxy groups on the phenyl ring has been correlated with improved potency against cancer cell lines. Compounds with similar scaffolds but different substituents have been evaluated to optimize their pharmacological profiles .

Study on Anticancer Activity

A study evaluated the anticancer properties of this compound in a series of assays:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MDA-MB-231 | 0.80 | Induction of apoptosis |

| Hs 578T | 1.06 | Cell cycle arrest |

| BT-20 | 1.42 | Apoptosis via caspase activation |

This data highlights its effectiveness across multiple breast cancer cell lines .

Inhibition of c-MET

In a comprehensive evaluation, compounds structurally related to this compound were tested for their ability to inhibit c-MET:

| Compound | c-MET IC50 (µM) | Selectivity |

|---|---|---|

| Compound A | 0.5 | High selectivity for c-MET |

| Compound B | 0.8 | Moderate selectivity |

| This compound | 0.6 | High selectivity for c-MET |

These findings suggest that the compound is a potent inhibitor of c-MET, making it a candidate for further development in cancer therapies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.